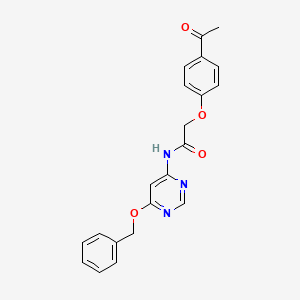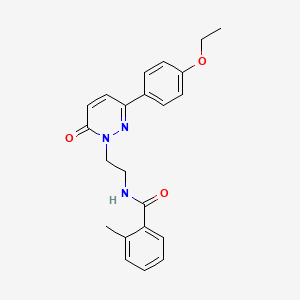![molecular formula C10H16BrN3O2 B2613492 Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate CAS No. 2490398-72-4](/img/structure/B2613492.png)
Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl carbamate is a compound that appears as white to slightly yellow needles . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of a similar compound, tert-Butyl-N-methylcarbamate, is given by the SMILES stringCNC(=O)OC(C)(C)C . The molecular weight is 131.17 . Chemical Reactions Analysis
Tert-butyl carbamate is used in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical and Chemical Properties Analysis
Tert-butyl-N-methylcarbamate, a similar compound, is a solid with a molecular weight of 131.17 . Tert-butyl carbamate appears as white to slightly yellow needles .Scientific Research Applications
Oxidation and Degradation Studies
The study by Acero et al. (2001) delves into the oxidation of methyl tert-butyl ether (MTBE) through conventional ozonation and advanced oxidation processes, identifying major degradation products and measuring rate constants for the reaction of ozone and OH radicals with MTBE and its degradation products. This research provides insights into the efficiency of MTBE elimination and bromate formation as a disinfection byproduct under various water treatment conditions, which could be relevant for understanding the reactivity and degradation pathways of tert-butyl carbamate derivatives (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).
Structural Analysis and Crystallography
Baillargeon et al. (2017) explored isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates, showcasing the formation of strong and weak hydrogen and halogen bonds involving the carbonyl group. This study offers valuable data on the structural characteristics and bonding interactions of tert-butyl carbamate compounds, which could be applied to similar tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate structures (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Chemical Synthesis and Reactions
The work by Padwa, Brodney, and Lynch (2003) on the preparation and Diels-Alder reaction of 2-amido substituted furan, involving tert-butyl carbamates, highlights synthetic routes and chemical transformations relevant to the construction of complex molecular structures. This research may provide a foundation for understanding the synthetic utility of this compound in organic synthesis and its potential applications in constructing heterocyclic compounds (Padwa, Brodney, & Lynch, 2003).
Antimicrobial Activity Studies
Ghoneim and Mohamed (2013) investigated the synthesis and antimicrobial activity of certain oxadiazoles and triazoles derivatives from tert-butyl carbazate, shedding light on the potential antimicrobial properties of tert-butyl carbamate derivatives. This research could be relevant for exploring the biological activities of this compound and its potential applications in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-5-7-6-13-14(4)8(7)11/h6H,5H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQMBGGWHKDJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
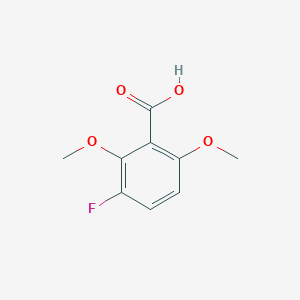
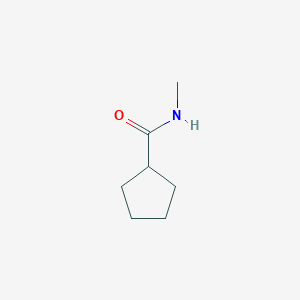
![Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2613412.png)
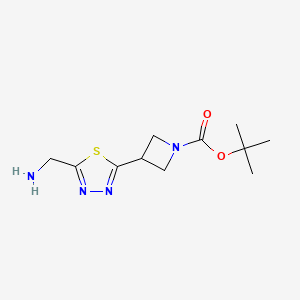
![Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2613416.png)

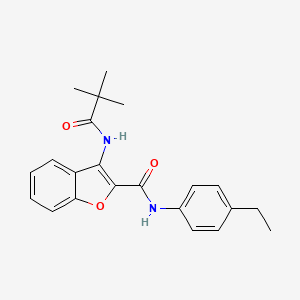
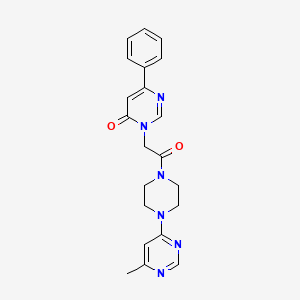
![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)
![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)
![2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide](/img/structure/B2613427.png)

